

# **Lnp lipid II-10 chemical properties and structure**

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An In-Depth Technical Guide to the Chemical Properties and Structure of Lnp Lipid II-10

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Lnp lipid II-10**, a novel ionizable lipid, is a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications, particularly for nucleic acid-based therapeutics such as mRNA. Its chemical structure is specifically designed to facilitate the encapsulation of therapeutic payloads and ensure their efficient release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the known chemical properties, structure, and application of **Lnp lipid II-10** in the development of lipid nanoparticles.

## **Chemical Identity and Structure**

**Lnp lipid II-10** is chemically identified as nonadecanedioic acid, 10-[--INVALID-LINK--amino]-, 1,19-bis(2-hexyloctyl) ester. Its structure features a tertiary amine head group, which is ionizable, and two long hydrophobic tails. This amphipathic nature is central to its function in forming the lipid bilayer of nanoparticles.

The key identifiers for **Lnp lipid II-10** are summarized in the table below.



Property	Value	
Chemical Name	nonadecanedioic acid, 10-[INVALID-LINKamino]-, 1,19-bis(2-hexyloctyl) ester	
CAS Number	2036272-60-1	
Molecular Formula	C60H118N2O5	
Molecular Weight	947.59 g/mol	
рКа	6.7	

The ionizable tertiary amine group with a pKa of 6.7 is a crucial feature. At a low pH (below its pKa), this group becomes protonated and thus positively charged, which allows for the efficient encapsulation of negatively charged nucleic acids like mRNA through electrostatic interactions. At physiological pH (around 7.4), the lipid is predominantly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream.

# **Physicochemical Properties**

The physicochemical properties of ionizable lipids are paramount to the efficacy and safety of lipid nanoparticle delivery systems. While specific experimental data for logP and aqueous solubility of **Lnp lipid II-10** are not widely published, its structural characteristics suggest high lipophilicity, driving its incorporation into the lipid core of LNPs.



Property	Value/Description	Significance in LNP Formulation
Physical State	Oily Liquid	Facilitates handling and dissolution in organic solvents for LNP synthesis.
рКа	6.7	Enables pH-dependent charge for nucleic acid encapsulation and endosomal escape.
Solubility	Soluble in organic solvents such as ethanol and DMSO.	Essential for the preparation of the lipid phase in LNP synthesis.
logP (Predicted)	High	Indicates high lipophilicity, ensuring stable incorporation within the LNP's lipid core.

# Role in Lipid Nanoparticle (LNP) Formulations

**Lnp lipid II-10** serves as the core ionizable component in a multi-lipid formulation for creating LNPs. A typical LNP formulation consists of four key components:

- Ionizable Lipid (e.g., Lnp lipid II-10): Facilitates nucleic acid encapsulation and endosomal release.
- Phospholipid (e.g., DSPC): Acts as a helper lipid, providing structural integrity to the nanoparticle.
- Cholesterol: Enhances the stability and rigidity of the LNP structure.
- PEGylated Lipid (e.g., DMG-PEG 2000): Forms a hydrophilic corona on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.

The precise molar ratio of these components is a critical parameter that influences the size, stability, and transfection efficiency of the resulting LNPs.



### **Experimental Protocols**

While a specific synthesis protocol for **Lnp lipid II-10** is not publicly available, a general and widely adopted protocol for the formulation of mRNA-containing lipid nanoparticles using an ionizable lipid like **Lnp lipid II-10** is detailed below. This protocol is based on the microfluidic mixing technique, which allows for rapid and reproducible LNP formation.

#### **Materials**

- Lnp lipid II-10 (or other ionizable lipid)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- mRNA (therapeutic payload)
- Ethanol (100%, molecular biology grade)
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (e.g., 10 kDa MWCO)

### **Preparation of Solutions**

- Lipid Stock Solution (in Ethanol):
  - Prepare individual stock solutions of Lnp lipid II-10, DSPC, cholesterol, and DMG-PEG
     2000 in 100% ethanol at appropriate concentrations (e.g., 10-50 mM).
  - Combine the lipid stock solutions to achieve a desired molar ratio. A common starting ratio is approximately 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).



- · mRNA Solution (in Aqueous Buffer):
  - Dilute the mRNA to the desired concentration in a low pH citrate buffer (e.g., pH 4.0). This
    ensures the ionizable lipid will be protonated during mixing.

### **LNP Formulation via Microfluidic Mixing**

- Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another syringe.
- Set the flow rates on the microfluidic mixing device. A typical flow rate ratio of the aqueous to organic phase is 3:1.
- Initiate the mixing process. The rapid mixing of the two solutions causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA.
- · Collect the resulting LNP dispersion.

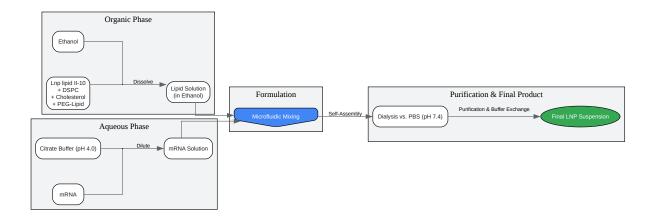
#### **Purification and Characterization**

- · Purification:
  - The collected LNP dispersion contains ethanol and unencapsulated mRNA. To remove these, dialyze the dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette. The buffer exchange also raises the pH, neutralizing the surface charge of the LNPs.
- Characterization:
  - Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
  - Zeta Potential: Determine the surface charge of the LNPs.
  - Encapsulation Efficiency: Quantify the percentage of mRNA successfully encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

### **Mechanism of Delivery and Logical Workflows**



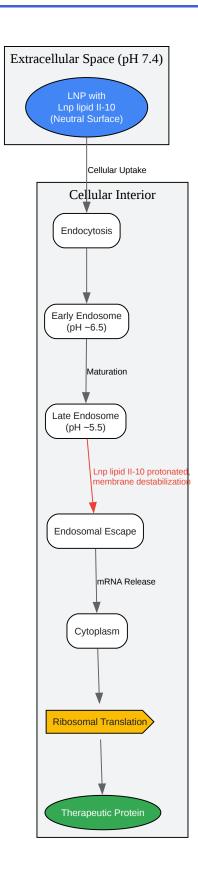
The function of **Lnp lipid II-10** is central to the mechanism of mRNA delivery into cells. The following diagrams, generated using Graphviz, illustrate the key processes.



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Caption: LNP Formulation Workflow using Microfluidic Mixing.





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Caption: Mechanism of LNP-mediated mRNA Delivery and Protein Expression.



### Conclusion

**Lnp lipid II-10** represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its well-defined chemical structure and pH-responsive nature are key to the successful formulation of stable and effective lipid nanoparticles. The provided experimental framework for LNP formulation offers a robust starting point for researchers and drug developers. Future research will likely focus on further optimizing LNP compositions containing **Lnp lipid II-10** to enhance targeting specificity and therapeutic efficacy for a wide range of diseases.

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